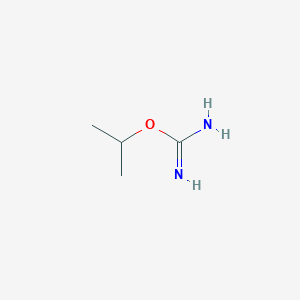

Carbamimidic acid, 1-methylethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

66104-26-5 |

|---|---|

Molecular Formula |

C4H10N2O |

Molecular Weight |

102.14 g/mol |

IUPAC Name |

propan-2-yl carbamimidate |

InChI |

InChI=1S/C4H10N2O/c1-3(2)7-4(5)6/h3H,1-2H3,(H3,5,6) |

InChI Key |

HTWGHPLTTCMRKW-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=N)N |

Canonical SMILES |

CC(C)OC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies for Carbamimidic Acid, 1 Methylethyl Ester

Established Synthetic Routes for Carbamimidic Acid, 1-Methylethyl Ester

Traditional methods for the synthesis of this compound primarily rely on classical reactions that have been well-documented in the chemical literature. These routes often involve the reaction of nitriles with alcohols or the use of cyanates as starting materials.

Approaches via Isopropyl Alcohol and Nitriles

A prominent and historically significant method for the synthesis of imidate esters is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgorganic-chemistry.orgnih.gov In the context of this compound, this would involve the reaction of a suitable nitrile, such as formonitrile (hydrogen cyanide), with isopropyl alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.

The mechanism of the Pinner reaction commences with the protonation of the nitrile by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the oxygen atom of isopropyl alcohol. nih.govbeilstein-journals.org This initial addition results in the formation of a Pinner salt, which is an alkyl imidate salt. Subsequent neutralization of the Pinner salt yields the free base, this compound. Low temperatures are often employed during the formation of the Pinner salt to prevent its decomposition. wikipedia.org

While the classical Pinner reaction utilizes stoichiometric amounts of strong acids, modern variations have explored the use of Lewis acids to promote this transformation under milder conditions. nih.govbeilstein-journals.org

Table 1: Key Features of the Pinner Reaction for Imidate Ester Synthesis

| Feature | Description |

| Reactants | Nitrile (e.g., Formonitrile), Isopropyl Alcohol |

| Catalyst | Strong Acid (e.g., Anhydrous HCl) or Lewis Acid |

| Intermediate | Pinner Salt (Alkyl Imidate Salt) |

| Key Advantage | Well-established and versatile method. |

| Potential Drawback | Use of strong, corrosive acids. |

Reactions Involving Cyanates and Isopropyl Nucleophiles

Another established approach to the synthesis of related compounds involves the reaction of cyanates or cyanogen (B1215507) halides with alcohols. While specific literature detailing the direct synthesis of this compound from cyanates is not abundant, the general reactivity patterns of these reagents provide a plausible synthetic route. For instance, cyanogen bromide is known to react with alcohols to form cyanates.

The reaction of a cyanogen halide, such as cyanogen iodide, with an alcohol like isopropanol (B130326) in the presence of a base could theoretically lead to the formation of an O-isopropyl cyanate (B1221674) intermediate. This intermediate could then potentially be converted to the desired carbamimidic acid ester. The reaction of cyanogen iodide with thiols has been studied, indicating its reactivity towards nucleophiles. ukzn.ac.za

Novel and Evolving Synthetic Protocols

In line with the progression of synthetic chemistry, new methodologies are continually being developed to improve the efficiency, safety, and environmental impact of chemical transformations. The synthesis of amidate esters, including this compound, is no exception.

Catalytic Approaches to Amidate Ester Formation

Modern synthetic chemistry increasingly focuses on the development of catalytic methods to replace stoichiometric reagents, thereby improving atom economy and reducing waste. researchgate.net While direct catalytic methods for the synthesis of this compound are not extensively reported, related research on the catalytic synthesis of amides and other esters provides valuable insights.

For instance, various metal complexes have been investigated for their catalytic activity in the hydration of nitriles to amides, a reaction that shares mechanistic similarities with the Pinner reaction. researchgate.net Ruthenium-based catalysts, in particular, have shown promise in this area. researchgate.net The development of a catalytic Pinner-type reaction using a suitable metal catalyst could offer a more efficient and milder route to this compound.

Table 2: Potential Catalytic Systems for Amidate Ester Synthesis

| Catalyst Type | Potential Application | Rationale |

| Lewis Acids | Promotion of nitrile addition to alcohols. | Activation of the nitrile towards nucleophilic attack. nih.govbeilstein-journals.org |

| Transition Metal Complexes | Catalytic Pinner-type reactions. | Potential for milder reaction conditions and improved efficiency. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize the environmental impact of chemical processes. Key aspects include the use of safer solvents, the development of solvent-free reactions, and the use of renewable resources.

For example, improvements to the classical Pinner reaction have been reported using alternative, greener solvents. One study demonstrated the use of cyclopentyl methyl ether (CPME) as a more environmentally friendly solvent for the Pinner reaction, allowing for direct isolation of the product by filtration. researchgate.net This approach reduces the reliance on more hazardous solvents traditionally used in this reaction. The development of a truly solvent-free Pinner-type reaction, perhaps under microwave irradiation or mechanochemical conditions, would represent a significant advancement in the green synthesis of this compound.

Atom Economy Considerations

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

For the synthesis of a hypothetical this compound, the atom economy would be highly dependent on the chosen synthetic route. For instance, a reaction involving the direct addition of isopropanol to an isocyanate precursor would theoretically have a high atom economy. Conversely, a multi-step synthesis involving protecting groups or leaving groups would inherently have a lower atom economy due to the generation of waste products. Without published synthetic routes, a quantitative analysis of the atom economy for the synthesis of this compound is not possible.

Reaction Condition Optimization for Enhanced Yields and Purity

The optimization of reaction conditions is a critical step in chemical synthesis to maximize the yield and purity of the desired product while minimizing reaction time and energy consumption. Key parameters that are typically optimized include temperature, pressure, stoichiometry of reactants, and catalyst choice.

The influence of temperature and pressure on the synthesis of this compound has not been reported. Generally, for esterification and related reactions, temperature control is crucial. Higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of the desired product. Pressure modifications are typically employed when gaseous reactants are involved or to shift the equilibrium in certain reactions.

The stoichiometry of reactants is a fundamental aspect of reaction optimization. The ideal molar ratio of starting materials ensures that the limiting reagent is fully consumed, maximizing the theoretical yield. Reagent concentration can also impact reaction rates and selectivity. In the absence of experimental data for the synthesis of this compound, a discussion on the optimal stoichiometry and concentration remains theoretical.

Following a chemical reaction, the desired product must be isolated from the reaction mixture and purified. Common techniques include extraction, crystallization, distillation, and chromatography. The choice of method depends on the physical and chemical properties of the target compound and the impurities present. For this compound, the specific techniques for its isolation and purification have not been described in the scientific literature.

Chemical Reactivity and Mechanistic Studies of Carbamimidic Acid, 1 Methylethyl Ester

Fundamental Reaction Pathways

The reactivity of Carbamimidic acid, 1-methylethyl ester is dictated by the electronic properties of its functional groups. The presence of lone pairs on the nitrogen atoms of the amidine group confers nucleophilic character, while the carbon atom double-bonded to one of the nitrogens and single-bonded to the oxygen exhibits electrophilic properties.

Nucleophilic Characteristics of the Amidate Moiety

The amidine portion of this compound possesses nucleophilic characteristics due to the presence of lone pairs of electrons on the nitrogen atoms. This allows the molecule to react with various electrophiles. Protonation, for instance, readily occurs at one of the nitrogen atoms to form a salt, such as O-isopropylisourea hydrochloride. nih.gov The nucleophilicity of the amidine moiety is central to its role in various chemical transformations, acting as a Brønsted-Lowry base or as a nucleophile in addition reactions.

The relative nucleophilicity of the two nitrogen atoms can be influenced by steric and electronic factors. However, in many reactions, it is the initial protonation or coordination to an electrophile that activates the molecule for subsequent transformations.

Electrophilic Behavior of the Carbonyl Carbon

The carbon atom of the C=N double bond in this compound exhibits electrophilic character, analogous to a carbonyl carbon. This electrophilicity is enhanced upon protonation of a nitrogen atom, which withdraws electron density from the carbon, making it more susceptible to nucleophilic attack.

This electrophilic nature is fundamental to many of the reactions of O-alkylisoureas, including their reactions with carboxylic acids to form esters. In these reactions, the carboxylate acts as the nucleophile, attacking the electrophilic carbon of the protonated isourea.

Transamidation and Transesterification Reactions

O-alkylisoureas, including the 1-methylethyl ester, can participate in transamidation and transesterification-type reactions, although the direct exchange of the amino or alkoxy group is not as common as their use as activating agents.

Transamidation: While direct transamidation of simple amides is often challenging, the reactivity of the isourea moiety can be harnessed. fiveable.me In the context of peptide synthesis, the related O-acylisourea intermediate readily reacts with amines to form new amide bonds. nih.gov For this compound itself, transamidation would involve the displacement of the amino group by another amine. Such reactions are often catalyzed and may proceed through a tetrahedral intermediate. organic-chemistry.org

Transesterification: Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. nih.gov For this compound, a transesterification-like process would involve the reaction with an alcohol to displace the isopropoxy group. More commonly, O-alkylisoureas are used to facilitate the esterification of carboxylic acids. nih.gov In these reactions, the O-alkylisourea acts as an alkylating agent for the carboxylic acid. Microwave-assisted ester formation using O-alkylisoureas has been shown to be an efficient method, proceeding with inversion of configuration at the alkyl center, which is indicative of an SN2-type mechanism. organic-chemistry.org

Investigation of Reaction Mechanisms

The study of reaction mechanisms involving this compound often focuses on the identification of transient intermediates and the kinetics of their transformations.

Elucidation of Reaction Intermediates

A key reactive intermediate in many reactions involving O-alkylisoureas is the O-acylisourea . fiveable.menih.gov This intermediate is formed when a carboxylic acid reacts with a carbodiimide (B86325), which is in equilibrium with the protonated form of the corresponding O-alkylisourea. The O-acylisourea is highly reactive and serves as a potent acylating agent. nih.gov

The formation of the O-acylisourea intermediate is a critical step in carbodiimide-mediated coupling reactions. thermofisher.compeptide.com This intermediate is susceptible to nucleophilic attack by amines to form amides or by alcohols to form esters. fiveable.me However, the O-acylisourea intermediate is often unstable and can undergo rearrangement to a more stable, unreactive N-acylurea . nih.govpeptide.com The competition between the desired nucleophilic attack and this intramolecular rearrangement is a key factor in the efficiency of these coupling reactions. peptide.com The stability of the O-acylisourea intermediate can be enhanced by the addition of auxiliaries like N-hydroxysuccinimide (NHS), which trap the intermediate to form a more stable active ester. thermofisher.com

The general mechanism for the formation and reaction of the O-acylisourea intermediate is depicted below:

Table 1: Key Intermediates in the Reactions of this compound

| Intermediate | Structure | Role in Reaction |

|---|---|---|

| ***O*-acylisourea** | R-C(=O)O-C(=NR')NHR' | Highly reactive acylating agent. |

| ***N*-acylurea** | R-C(=O)N(R')C(=O)NHR' | Stable, unreactive rearrangement product. |

Note: R represents the acyl group from the carboxylic acid, and R' represents the substituents on the carbodiimide.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and its derivatives. While specific kinetic data for the 1-methylethyl ester itself is sparse in the literature, studies on related systems offer valuable information.

In carbodiimide-mediated coupling reactions, the formation of the O-acylisourea is often the rate-determining step. luxembourg-bio.com The rate of this reaction can be influenced by the pH and the concentration of the reactants. luxembourg-bio.com For instance, the reaction between a carboxylic acid and a carbodiimide to form the O-acylisourea has been shown to be second order. luxembourg-bio.com

Kinetic studies on the competing pathways of the O-acylisourea intermediate, such as nucleophilic attack versus rearrangement to the N-acylurea, are crucial for optimizing reaction conditions. The relative rates of these competing reactions determine the yield of the desired product. For example, in the presence of a nucleophile like an amine, the rate of amide formation will compete with the rate of N-acylurea formation.

Recent studies have employed kinetic modeling to understand the reaction cycles of related transient species, providing data on half-lives and reaction efficiencies under various conditions. nih.gov For example, the half-life of a transient oxazolone (B7731731) formed from an N-acetylated amino acid and EDC was determined to be 71 minutes under specific conditions. nih.gov While not directly on this compound, these types of studies highlight the methodologies used to probe the kinetics of such reactive intermediates.

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate |

|---|---|

| pH | Affects the protonation state of the isourea and the carboxylic acid, thereby influencing the rate of O-acylisourea formation. luxembourg-bio.com |

| Concentration | The rate of the bimolecular reaction between the carboxylic acid and the carbodiimide is dependent on the concentration of both reactants. luxembourg-bio.com |

| Nucleophile | The nature and concentration of the nucleophile (e.g., amine, alcohol) will affect the rate of the subsequent coupling reaction. |

| Solvent | The polarity and hydrogen-bonding ability of the solvent can influence the stability of charged intermediates and transition states. |

| Temperature | Generally, increasing the temperature increases the reaction rate, but can also promote side reactions like the rearrangement to N-acylurea. |

Stereochemical Outcomes in Amidate Ester Reactions

The stereochemical course of reactions involving amidate esters, such as this compound (also known as O-isopropylisourea), is of significant interest, particularly in the synthesis of chiral molecules. Research has demonstrated that these reagents can participate in stereospecific reactions, leading to predictable stereochemical outcomes.

A notable application of O-alkylisoureas is in the esterification of carboxylic acids. Mechanistic studies have revealed that these reactions can proceed with a high degree of stereochemical control. Specifically, the reaction of a carboxylic acid with an O-alkylisourea, including the 1-methylethyl ester derivative, has been shown to occur with a clean inversion of configuration at the alkyl group's stereocenter. organic-chemistry.orgnih.gov This stereospecific outcome is consistent with a bimolecular nucleophilic substitution (S_N2) mechanism.

In this proposed mechanism, the carboxylic acid protonates the O-alkylisourea at the sp²-hybridized nitrogen atom. This activation facilitates the nucleophilic attack of the carboxylate on the alkyl group of the isourea. The departure of the urea (B33335) leaving group occurs in a concerted fashion, resulting in the formation of the ester with an inverted stereochemistry at the carbon atom that was attached to the oxygen of the isourea.

A study by Chighine and colleagues provides detailed research findings on this transformation, utilizing microwave-assisted conditions to achieve rapid and efficient esterification. organic-chemistry.orgnih.govresearchgate.net Their work with various primary and secondary alcohols, including sterically hindered ones, demonstrated the reliability of this method for achieving inversion of configuration.

For instance, the reaction of a chiral carboxylic acid with an O-alkylisourea derived from a chiral secondary alcohol will result in the formation of an ester where the stereocenter of the alcohol portion is inverted. This stereospecificity is a valuable tool in asymmetric synthesis, allowing for the controlled formation of chiral esters. organic-chemistry.orgnih.gov

The table below summarizes the stereochemical outcome for the reaction of a generic chiral secondary alcohol with a carbodiimide to form the O-alkylisourea, which then reacts with a carboxylic acid.

Table 1: Stereochemical Pathway of Esterification via O-Alkylisourea

| Step | Reactants | Intermediate/Product | Stereochemical Outcome |

| 1 | Chiral Secondary Alcohol (R-configuration), Carbodiimide | O-Alkylisourea (R-configuration) | Retention of configuration |

| 2 | O-Alkylisourea (R-configuration), Carboxylic Acid | Ester (S-configuration) + Urea | Inversion of configuration |

This predictable stereochemical outcome underscores the utility of carbamimidic acid esters as reagents in stereoselective synthesis. The ability to achieve a complete inversion of configuration provides a powerful method for accessing specific stereoisomers of ester products. organic-chemistry.orgnih.govntu.edu.sg

Acid-Base Chemistry and Tautomerism in Amidate Systems

The acid-base properties and the potential for tautomerism are fundamental aspects of the chemical reactivity of this compound and related amidate systems.

Acid-Base Chemistry

This compound possesses both acidic and basic sites. The nitrogen atoms of the amidine functional group are basic due to the presence of lone pairs of electrons. Amidines are recognized as being significantly more basic than corresponding amides. This enhanced basicity is attributed to the electronic structure of the conjugate acid formed upon protonation.

Protonation of an amidine occurs at the sp²-hybridized imino nitrogen. The resulting positive charge in the amidinium ion is effectively delocalized across both nitrogen atoms through resonance. This delocalization stabilizes the conjugate acid, thereby making the parent amidine a stronger base.

In contrast, the oxygen atom of the ester group can also be protonated, but the resulting cation is less stable. Therefore, the primary basic character of this compound is dictated by the amidine moiety.

The acidic protons in the molecule are those on the nitrogen atoms. However, amidines are generally considered to be strong bases, and therefore their conjugate acids have relatively high pKa values. The approximate pKa values for protonated amidines are typically in the range of 12-13, making them much stronger bases than amines (pKa of conjugate acid ~10-11) and significantly stronger than amides (pKa of conjugate acid ~0).

Table 2: Comparison of Basicity in Related Functional Groups

| Functional Group | Site of Protonation | Approximate pKa of Conjugate Acid | Relative Basicity |

| Amidine | sp² Nitrogen | 12 - 13 | Strong |

| Amine (Alkyl) | Nitrogen | 10 - 11 | Moderate |

| Amide | Oxygen | ~ 0 | Very Weak |

Tautomerism

This compound can exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this amidate ester, the principal tautomeric equilibrium is between the amidine (or imino) form and the enamine (or amino) form.

The two primary tautomeric forms are:

Imino tautomer: HN=C(NH2)-O-CH(CH3)2

Amino tautomer: H2N-C(=NH)-O-CH(CH3)2

The relative stability of these tautomers, and thus their population at equilibrium, can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. In many cases, the imino form is the more stable tautomer. The study of tautomeric equilibria in similar systems, such as 1-benzamidoisoquinoline derivatives, has shown that the position of the equilibrium can be significantly affected by the electronic properties of substituents and the nature of the solvent. mdpi.com

Carbamimidic Acid, 1 Methylethyl Ester As a Strategic Precursor in Organic Synthesis

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

O-isopropylisourea serves as a valuable building block for the construction of a variety of nitrogen-containing heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.

Imidazole (B134444) and its derivatives are a critical class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities. nih.gov The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is a well-established method for forming the imidazole ring. nih.govnih.gov While not a direct component in the classical van Leusen reaction, O-isopropylisourea can serve as an amidine surrogate. The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound with an amidine. In this context, O-isopropylisourea can provide the necessary N-C-N fragment for the imidazole ring assembly. The reaction proceeds through the nucleophilic attack of the nitrogen atoms of the isourea onto the carbonyl carbons, followed by cyclization and elimination of isopropanol (B130326) and water to yield the substituted imidazole.

The pyrimidine (B1678525) ring is another fundamental heterocycle found in nucleic acids and numerous pharmaceuticals. The synthesis of pyrimidines can be achieved through the condensation of a compound containing an amidine structure with a three-carbon unit, typically a β-ketoester or a related 1,3-dielectrophile. wjarr.comresearchgate.net O-isopropylisourea, particularly in its salt form like the hydrogen sulfate (B86663), is explicitly noted for its use in pyrimidination reactions. google.com The reaction involves the cyclocondensation of O-isopropylisourea with a 1,3-dicarbonyl compound, leading to the formation of the pyrimidine core.

Similarly, the s-triazine (1,3,5-triazine) ring system is synthesized from precursors that can provide the N-C-N fragments. The most common precursor for substituted s-triazines is cyanuric chloride, where the chlorine atoms are sequentially replaced by nucleophiles. mdpi.comnih.govscholarsresearchlibrary.commdpi.com O-isopropylisourea can be envisioned as a synthon in alternative routes to substituted triazines, particularly in reactions where a pre-formed amidine is required to react with another synthon to build the triazine ring.

Table 1: Heterocyclic Synthesis Using Amidine Precursors

| Heterocycle | General Precursors | Role of O-isopropylisourea |

|---|---|---|

| Imidazole | 1,2-Dicarbonyl compound, Aldehyde, Amine, Ammonium Acetate | Amidine source (N-C-N fragment) |

| Pyrimidine | 1,3-Dicarbonyl compound, Urea (B33335), Thiourea, Amidines | Amidine source for cyclocondensation researchgate.netgoogle.com |

The guanidinium (B1211019) group is a key feature in many natural products and pharmaceuticals due to its basicity and ability to form strong hydrogen bonds. rsc.orgnih.gov The synthesis of guanidines often involves the reaction of an amine with a guanylating agent. O-isopropylisourea and its salts are effective guanylating agents. google.com The reaction proceeds by the nucleophilic attack of an amine on the electrophilic carbon of the isourea, followed by the elimination of isopropanol to form the substituted guanidine (B92328). organic-chemistry.orgorganic-chemistry.org This method is advantageous as it avoids the use of more hazardous reagents sometimes employed in guanidine synthesis.

Ureido analogues, which contain the R₂N-C(O)-NR- moiety, can also be accessed from isourea precursors. The reactivity of O-isopropylisourea allows for its conversion into urea derivatives through carefully controlled hydrolysis or by reaction with specific nucleophiles under conditions that favor the formation of the ureido linkage.

Applications in C-N Bond Formation Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, essential for the creation of a vast array of molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov

Amination reactions involve the introduction of an amino group into an organic molecule. O-isopropylisourea can be utilized in amination processes where it acts as the source of the amino or substituted amino functionality. For instance, in the synthesis of complex amines, O-isopropylisourea can react with electrophilic centers to form a new C-N bond. The process of direct amination of alcohols to amines often proceeds through dehydrogenation to an intermediate aldehyde or ketone, followed by reductive amination. researchgate.netgoogle.com While not a direct catalyst, the functionalities present in O-isopropylisourea can be incorporated into substrates that then undergo such transformations.

Amide bonds are of fundamental importance, most notably forming the backbone of peptides and proteins. The synthesis of amides typically involves the reaction of a carboxylic acid derivative with an amine. masterorganicchemistry.comnih.govlibretexts.orglibretexts.org While O-isopropylisourea is not a standard reagent for direct amide bond formation, its isourea functionality can be strategically employed in multi-step syntheses. For example, it can be used to construct a guanidine-containing molecule which is then further elaborated, or it can participate in rearrangement reactions that ultimately lead to the formation of an amide-like structure. The conversion of isoureas to other functional groups allows for indirect pathways to complex amides where other methods may not be suitable.

Table 2: Research Findings on C-N Bond Formation

| Reaction Type | Substrates | Key Features |

|---|---|---|

| Guanidination | Amines, O-isopropylisourea salts | Formation of substituted guanidines with elimination of isopropanol. google.comorganic-chemistry.org |

| Pyrimidine Synthesis | 1,3-Dicarbonyls, O-isopropylisourea | Cyclocondensation to form the pyrimidine ring. wjarr.comgoogle.com |

Derivatization and Analogues of Carbamimidic Acid, 1 Methylethyl Ester

Synthesis and Reactivity of Carbamimidic Acid, 1-Methylethyl Ester Salts

The reactivity of O-isopropylisourea can be significantly influenced by the formation of acid addition salts. These salts are often more stable and easier to handle than the free base, and the nature of the counter-ion can modulate the reactivity of the isourea moiety.

Hydrochloride Salts and Their Synthetic Utility

The hydrochloride salt of O-isopropylisourea, O-isopropylisourea hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. One of the established methods for its synthesis involves the reaction of cyanamide (B42294) with isopropyl alcohol in the presence of hydrogen chloride. However, this method can be challenging for industrial-scale production due to the use of gaseous hydrogen chloride and the formation of isopropyl chloride as a volatile and mutagenic byproduct. upol.cz An alternative approach involves the reaction of chloroformamidinium chloride with cyanamide and isopropyl alcohol, which can produce high-purity crystalline O-isopropylisourea hydrochloride. upol.cz

The primary synthetic utility of O-isopropylisourea hydrochloride lies in its ability to act as an alkylating agent, particularly in esterification reactions. It readily reacts with carboxylic acids to form isopropyl esters. This transformation is particularly useful for the esterification of sensitive or sterically hindered carboxylic acids. youtube.com Microwave-assisted ester formation using O-alkylisoureas, including the isopropyl derivative, has been shown to proceed in high yields with short reaction times and, notably, with a clean inversion of configuration at the reacting stereocenter. youtube.comgoogle.com This stereospecificity makes it a valuable tool in asymmetric synthesis.

Beyond esterification, O-isopropylisourea hydrochloride can serve as a precursor for the synthesis of guanidine (B92328) derivatives. The isourea moiety can react with amines, leading to the formation of substituted guanidines, which are important structural motifs in many biologically active molecules. nih.gov

Other Acid Adducts and Their Influence on Reactivity

Besides the hydrochloride salt, other acid adducts of O-isopropylisourea have been synthesized and studied. For instance, the hydrogen sulfate (B86663) and sulfate salts are also known and can be prepared by reacting cyanamide and isopropyl alcohol with sulfuric acid. upol.cz These salts are also useful intermediates, and their reactivity can differ from that of the hydrochloride salt. The choice of the acid adduct can influence the reaction conditions and the outcome of subsequent transformations.

Functionalization of the Isopropyl Moiety

Modification of the isopropyl group of this compound opens up avenues for creating a diverse range of derivatives with tailored properties.

Modification at the Alkyl Ester Position

The isopropyl group of O-isopropylisourea is introduced from isopropyl alcohol during its synthesis. While direct functionalization of the isopropyl group itself is not widely reported, the O-alkyl moiety can be varied by using different alcohols in the initial synthesis. This allows for the preparation of a series of O-alkylisoureas with different ester groups. For example, polymer-supported O-methyl, O-benzyl, and O-allyl isoureas have been synthesized and used effectively for the esterification of carboxylic acids. slideshare.netethz.ch

The reaction of O-alkylisoureas with carboxylic acids to form esters is a well-established method for modifying the ester functionality. nih.gov This reaction essentially involves the transfer of the alkyl group from the isourea to the carboxylic acid. Microwave irradiation has been shown to significantly accelerate these esterification reactions. youtube.comgoogle.com

Stereoselective Functionalization

The concept of stereoselective functionalization in the context of this compound primarily revolves around the reactions of the isourea itself, rather than direct modification of the isopropyl group. A key finding is the clean inversion of configuration observed during the microwave-assisted esterification of carboxylic acids with O-alkylisoureas. youtube.comgoogle.com This indicates that the reaction proceeds through an SN2-type mechanism, where the carboxylate attacks the carbon of the alkyl group, leading to inversion of stereochemistry if the carbon is a stereocenter. This stereospecificity is highly valuable for the synthesis of chiral esters from chiral alcohols via their corresponding O-alkylisoureas.

While methods for the direct stereoselective functionalization of the isopropyl group of the title compound are not prominent in the literature, the broader field of stereoselective synthesis offers principles that could potentially be applied. upol.cz For instance, the use of chiral catalysts could, in principle, direct reactions to one of the methyl groups of the isopropyl moiety, but such specific applications for this compound are yet to be extensively explored.

Structural Analogues with Varied Alkyl and Aryl Substituents

A wide array of structural analogues of this compound can be synthesized by introducing different substituents on the nitrogen atoms of the isourea core.

The synthesis of N-alkyl and N-aryl substituted isoquinolones has been achieved through palladium-catalyzed C-H activation and cyclization reactions, which may involve isourea-like intermediates. slideshare.net More directly, N-alkyl and N'-aryl perylene (B46583) diimides have been prepared in a one-step synthesis from a mixture of amines, showcasing a method to introduce different substituents on the nitrogen atoms.

The synthesis of O-arylisoureas can be achieved through the addition of phenols to carbodiimides. These O-aryl analogues exhibit different reactivity compared to their O-alkyl counterparts. For instance, the reaction of N,N'-diisopropyl-O-phenylisourea with hydroxide (B78521) leads to elimination to form the carbodiimide (B86325) rather than a Chapman rearrangement.

Three-component coupling reactions of alcohols or thiols with N,N-dibromoarylsulfonamides and isonitriles provide a metal-free pathway to both isoureas and isothioureas with varied substituents. upol.cz Furthermore, a rhodium-catalyzed tandem reaction of isocyanides with azides and various oxygen nucleophiles allows for the synthesis of N-sulfonyl/acylisoureas, expanding the range of accessible analogues. upol.cz

Comparative Reactivity Studies of Homologous Amidate Esters

The reactivity of amidate esters is significantly influenced by the nature of the alkyl groups attached to the oxygen and nitrogen atoms. Studies on homologous series, where the carbon chain length or branching is systematically varied, reveal important trends in reaction rates, particularly in hydrolysis and aminolysis reactions.

The hydrolysis of imidate salts, which are precursors to imidate esters, is a well-studied reaction that proceeds through a tetrahedral intermediate. The rate of hydrolysis within a homologous series of O-alkyl imidates (R-C(=NH)OR') generally decreases as the size of the O-alkyl group (R') increases. This trend is primarily attributed to steric hindrance, which impedes the approach of the nucleophile (water) to the electrophilic carbon atom of the imidate functional group.

For instance, in a comparative study of the hydrolysis of a series of ethyl N-arylformimidates, it has been observed that the reaction rates are sensitive to the substitution on the N-aryl group. While this primarily highlights electronic effects, it underscores the importance of the groups attached to the core imidate structure. A hypothetical homologous series of O-alkyl N-phenylbenzimidates could be expected to exhibit a decrease in hydrolysis rate as the O-alkyl group progresses from methyl to ethyl, propyl, and isopropyl.

Table 1: Hypothetical Relative Hydrolysis Rates of a Homologous Series of O-Alkyl N-Phenylbenzimidates

| O-Alkyl Group (R') | Relative Hydrolysis Rate (k_rel) |

| Methyl | 1.00 |

| Ethyl | 0.85 |

| n-Propyl | 0.78 |

| Isopropyl | 0.45 |

| tert-Butyl | 0.15 |

Note: This table is illustrative and based on general principles of steric hindrance in ester hydrolysis. Actual values would require specific experimental determination.

Similarly, in aminolysis reactions, where an amine is the nucleophile, the structure of the homologous ester plays a critical role. The reaction of a homologous series of O-alkyl imidates with a given amine would likely show a similar trend of decreasing reactivity with increasing steric bulk of the O-alkyl group.

Electronic and Steric Effects of Substituents on Amidate Reactivity

The reactivity of the amidate functional group is a delicate balance of electronic and steric effects exerted by its substituents. These effects can be systematically studied by introducing different functional groups on the aromatic rings or by altering the steric bulk of the alkyl groups.

Electronic Effects:

The electronic nature of substituents on an N-aryl imidate can significantly alter the electrophilicity of the carbonyl-like carbon. Electron-withdrawing groups (EWGs) on the N-aryl ring increase the partial positive charge on the carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbon, leading to a slower reaction.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which reflects the sensitivity of the reaction to electronic effects). For the hydrolysis of N-arylbenzimidates, a positive ρ value would be expected, indicating that the reaction is accelerated by electron-withdrawing substituents.

Table 2: Predicted Electronic Effects of Substituents on the Hydrolysis Rate of N-Arylbenzimidates

| Substituent (on N-Aryl Ring) | Hammett Constant (σ_p) | Predicted Effect on Reactivity |

| -NO₂ | 0.78 | Strong aAcceleration |

| -CN | 0.66 | Acceleration |

| -Cl | 0.23 | Mild acceleration |

| -H | 0.00 | Baseline |

| -CH₃ | -0.17 | Mild deceleration |

| -OCH₃ | -0.27 | Deceleration |

| -NH₂ | -0.66 | Strong deceleration |

Note: Hammett constants are for the para position and are established values. The predicted effect is based on general principles of nucleophilic acyl substitution.

Steric Effects:

Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of a reactant. mdpi.com In the context of amidate esters, bulky substituents near the reaction center can significantly slow down the rate of nucleophilic attack. For example, increasing the size of the alkyl group on the oxygen (the O-alkyl group) or introducing bulky substituents on the N-aryl ring (in the ortho position) will decrease the rate of reactions such as hydrolysis and aminolysis.

The Taft equation, log(k/k₀) = ρσ + δE_s, is often used to separate and quantify the contributions of electronic (σ*) and steric (E_s) effects. The steric parameter, E_s, is a quantitative measure of the steric bulk of a substituent. For a series of homologous amidate esters with increasingly bulky O-alkyl groups, a clear correlation between the decrease in reaction rate and the increasing (more negative) E_s values would be expected.

Advanced Spectroscopic and Analytical Characterization in Research of Carbamimidic Acid, 1 Methylethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of Carbamimidic acid, 1-methylethyl ester is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The isopropyl group would feature a methine proton and two equivalent methyl groups. The methine proton (CH) is expected to appear as a septet due to coupling with the six equivalent protons of the methyl groups. Its chemical shift would be influenced by the adjacent oxygen atom, likely placing it in the range of 4.5-5.5 ppm. The two methyl groups (CH₃) are chemically equivalent and would present as a doublet, coupled to the single methine proton, with an expected chemical shift in the region of 1.2-1.5 ppm. The protons attached to the nitrogen atoms (NH and NH₂) would likely appear as broad signals due to quadrupole effects and potential chemical exchange, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are anticipated. The imino carbon (C=N) is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm, characteristic of this functional group. The methine carbon of the isopropyl group (-CHO-) would likely resonate around 70-80 ppm, shifted downfield by the electronegative oxygen atom. The two equivalent methyl carbons (-CH₃) of the isopropyl group would appear at a higher field, expected in the 15-25 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH- | 4.5 - 5.5 | Septet |

| -CH₃ | 1.2 - 1.5 | Doublet |

| -NH, -NH₂ | Variable (Broad) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | 150 - 160 |

| -CHO- | 70 - 80 |

| -CH₃ | 15 - 25 |

2D NMR Techniques for Connectivity Assignments

To unequivocally establish the structure of this compound, two-dimensional (2D) NMR techniques would be crucial. researchgate.net A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms. This would confirm the assignment of the methine proton to the methine carbon and the methyl protons to the methyl carbons of the isopropyl group.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations would be expected between the methyl protons and the methine carbon, as well as between the methine proton and the methyl carbons. Crucially, an HMBC experiment could help to confirm the connectivity between the isopropyl group and the isourea core by showing a correlation from the methine proton to the imino carbon.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₄H₁₀N₂O. The ability of HRMS to distinguish between ions of very similar nominal mass is essential for confirming the elemental composition and differentiating the target compound from potential isobaric impurities.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and bonding.

For this compound, a primary fragmentation pathway would likely involve the loss of the isopropyl group as a stable carbocation or a neutral alkene (propene). The cleavage of the C-O bond could lead to the formation of an isopropyl cation ([C₃H₇]⁺) with a mass-to-charge ratio (m/z) of 43. Alternatively, a rearrangement followed by the elimination of propene (C₃H₆) would result in a fragment corresponding to isourea. Another significant fragmentation could be the loss of ammonia (B1221849) (NH₃) or the cleavage of the C=N bond, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine and imine groups would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the imino group is a key feature and is expected to absorb in the range of 1640-1690 cm⁻¹. The C-O stretching vibration of the ester group would also be prominent, typically appearing in the 1200-1300 cm⁻¹ region. Additionally, the characteristic bending vibrations for the N-H groups would be expected in the 1550-1650 cm⁻¹ region, potentially overlapping with the C=N stretch. The C-H stretching and bending vibrations of the isopropyl group would be observed in their typical regions of 2850-3000 cm⁻¹ and 1370-1390 cm⁻¹, respectively.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3500 (broad) |

| C=N | Stretch | 1640 - 1690 |

| N-H | Bend | 1550 - 1650 |

| C-O | Stretch | 1200 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-H (sp³) | Bend | 1370 - 1390 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.comrigaku.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. oxcryo.comyoutube.com This level of structural detail is unparalleled and serves as the gold standard for molecular structure elucidation.

For a compound like O-isopropylisourea, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms, reveal the conformation of the isopropyl group, and provide insight into the hydrogen bonding networks that are likely to be present, given the N-H protons and the imino and ether functionalities.

While specific crystallographic data for O-isopropylisourea is not widely available in public databases, a typical crystallographic study would yield the parameters shown in the illustrative table below. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Illustrative Crystallographic Data for a Hypothetical O-Isopropylisourea Crystal

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₄H₁₀N₂O |

| Formula Weight | The mass of one mole of the compound. | 102.14 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.8 Å, b = 9.2 Å, c = 11.5 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 98.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 605.3 ų |

| Z | The number of molecules per unit cell. | 4 |

This table is for illustrative purposes only and does not represent published experimental data for O-isopropylisourea.

The successful growth of single crystals can be a challenging step, often requiring the screening of various solvents and crystallization conditions, such as slow evaporation or vapor diffusion. copernicus.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone of analytical chemistry, essential for separating, identifying, and quantifying the components of a mixture. For the synthesis and analysis of O-isopropylisourea, both gas and liquid chromatography play vital roles.

Gas chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov It is particularly well-suited for assessing the purity of volatile starting materials, such as isopropanol (B130326), and for monitoring the presence of volatile byproducts in a reaction mixture. researchgate.net In the context of O-isopropylisourea, GC could be used to quantify any unreacted isopropanol or to detect other small, volatile impurities.

A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. A detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection. capes.gov.br GC-MS is a particularly powerful combination, as it provides both retention time data for quantification and mass spectra for structural identification.

Given the polar nature of O-isopropylisourea, derivatization might be necessary to improve its volatility and chromatographic behavior, for instance, by silylating the N-H protons.

Illustrative GC Parameters for Analysis of a Reaction Mixture

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI), 70 eV |

This table represents a typical, illustrative set of conditions and would require optimization for the specific analysis of O-isopropylisourea.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of a wide range of organic compounds, especially those that are non-volatile or thermally unstable, such as O-isopropylisourea and its potential precursors or side-products. HPLC is invaluable for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product. It is also the primary method for determining the purity of the final isolated product.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism can vary, with reversed-phase chromatography being the most common for moderately polar compounds like isoureas. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detection is typically achieved using a UV-Vis detector, as the isourea functional group is expected to have a chromophore that absorbs in the low UV region. For enhanced sensitivity and selectivity, derivatization with a UV-active or fluorescent tag can be employed.

Illustrative HPLC Purity Analysis of O-Isopropylisourea

| Component | Retention Time (min) | Area % | Purity |

|---|---|---|---|

| Isopropanol | 2.1 | 0.5 | --- |

| Reactant B | 3.5 | 1.2 | --- |

| O-Isopropylisourea | 5.8 | 98.1 | 98.1% |

This table is for illustrative purposes to demonstrate how HPLC data is presented and does not represent actual experimental results.

The conditions for an HPLC method, such as the exact mobile phase composition, flow rate, and column temperature, would need to be carefully developed and optimized to achieve a good separation between the product and any impurities.

Computational and Theoretical Investigations of Carbamimidic Acid, 1 Methylethyl Ester

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Computational methods provide deep insights into these aspects at a quantum-mechanical level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a workhorse of modern computational chemistry for predicting molecular geometries, energies, and other properties. DFT calculations for Carbamimidic acid, 1-methylethyl ester would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. These calculations would also yield important electronic properties. For instance, DFT studies on related heterocyclic compounds have been used to determine optimized geometries, thermodynamic parameters, and electronic properties. nih.govscirp.org

DFT calculations can provide a wealth of information about the molecule's characteristics. The table below outlines the types of data that would be generated and their significance.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric and electronic effects. |

| Total Electronic Energy | Allows for the comparison of the relative stabilities of different isomers or conformers. The lower the energy, the more stable the structure. |

| Dipole Moment | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure. |

| Atomic Charges (e.g., Mulliken, NBO) | Describes the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. nih.gov |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of wavefunctions that extend over the entire molecule. bccampus.calibretexts.org This analysis is key to understanding a molecule's reactivity and electronic transitions. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

A molecular orbital analysis of this compound would provide the following key data points:

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | The energy of the highest occupied molecular orbital. | A higher HOMO energy indicates a greater tendency to donate electrons, suggesting susceptibility to attack by electrophiles. The HOMO in related carbamates is often delocalized. nih.gov |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | A lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Electron Density Distribution | The spatial distribution of the HOMO and LUMO across the molecule. | Identifies the specific atoms or regions of the molecule that are most likely to be involved in electron donation (HOMO) and acceptance (LUMO), thus predicting sites of reaction. |

Conformational Analysis and Tautomeric Equilibria

Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. Additionally, some molecules can exist as readily interconvertible isomers called tautomers. libretexts.org

Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers and the energy barriers that separate them. frontiersin.orgnih.gov For a flexible molecule like this compound, rotation around the C-O, C-N, and C-C single bonds would lead to various conformers. Computational methods can systematically explore these rotational possibilities to build an energy landscape. chemrxiv.org This landscape reveals the low-energy (and thus most populated) conformations, as well as the transition states for interconversion between them.

A hypothetical energy landscape for this compound might include the following features:

| Conformer/Isomer | Description | Relative Energy (Illustrative) | Population at Equilibrium (Illustrative) |

| Global Minimum | The most stable conformation with the lowest energy. | 0.0 kcal/mol | High |

| Local Minima | Other stable, but higher-energy, conformations. | > 0 kcal/mol | Moderate to Low |

| Transition States | The highest energy points on the reaction coordinates between conformers, representing energy barriers. | Higher than minima | Negligible |

The surrounding solvent can significantly influence the stability of different molecular conformations and the position of tautomeric equilibria. walshmedicalmedia.comnih.gov Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). researchgate.net

For this compound, which can exist in amide and imidic acid tautomeric forms, the solvent polarity is expected to play a crucial role. walshmedicalmedia.comnih.gov Polar solvents would likely stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. researchgate.netnih.gov Computational studies on similar systems have shown that the inclusion of explicit solvent molecules is often necessary to accurately reproduce experimental observations. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding how a chemical reaction occurs requires detailed knowledge of the reaction mechanism, including any intermediates and transition states. mit.edu Computational chemistry is a powerful tool for modeling these reaction pathways and characterizing the high-energy, transient structures that are difficult to observe experimentally. mit.eduacs.org

A common reaction for imidates is hydrolysis, which can be catalyzed by either acid or base. acs.org Modeling the hydrolysis of this compound would involve calculating the energies of the reactants, products, and all species along the reaction coordinate. A key part of this process is locating the transition state, which is the energy maximum along the reaction pathway and determines the reaction's activation energy. mit.edu For ester hydrolysis, computational studies have identified competing reaction pathways, including those with direct proton transfer and those assisted by solvent molecules. acs.org

A computational study of a reaction pathway, such as hydrolysis, would provide the following information:

| Component of Reaction Pathway | Description |

| Reactants | The starting materials of the reaction (e.g., this compound and water). |

| Intermediates | Stable, but often short-lived, species formed during the reaction. For imidate hydrolysis, a tetrahedral intermediate is typically formed. acs.org |

| Transition States | The highest energy structure along the reaction coordinate between two minima (reactants, intermediates, or products). Its structure provides insight into the bond-breaking and bond-forming processes. The characterization of transition states is a crucial aspect of understanding reaction mechanisms. |

| Products | The final molecules formed in the reaction (e.g., a carbamate (B1207046) and an alcohol). |

| Activation Energy (Ea) | The energy difference between the reactants and the highest-energy transition state. It determines the rate of the reaction. |

| Reaction Energy (ΔErxn) | The overall energy change of the reaction, calculated as the difference in energy between the products and the reactants. |

Computational Elucidation of Reaction Mechanisms

The reaction mechanisms of this compound are expected to be analogous to those of other imidates and esters, with reactions such as hydrolysis and aminolysis being of primary interest. Computational chemistry, particularly density functional theory (DFT), offers a robust framework for elucidating the intricate details of these reaction pathways.

A plausible reaction to investigate is the aminolysis of this compound with a simple amine, such as ammonia (B1221849). Drawing parallels from computational studies on the aminolysis of esters like methylformate, two primary mechanistic pathways can be postulated: a stepwise addition/elimination mechanism and a concerted mechanism. acs.orgnih.govresearchgate.net

In the stepwise mechanism , the reaction would proceed through the formation of a tetrahedral intermediate. This pathway involves two transition states. The first transition state is characterized by the nucleophilic attack of the amine on the imino carbon, leading to the formation of the tetrahedral intermediate. The second transition state involves the departure of the isopropoxy group.

The concerted mechanism , in contrast, would involve a single transition state where the bond formation between the nitrogen of the attacking amine and the imino carbon occurs simultaneously with the cleavage of the bond between the imino carbon and the oxygen of the isopropoxy group.

Computational studies on simpler ester aminolysis have shown that in the absence of a catalyst, both the stepwise and concerted mechanisms can have very similar activation energies. nih.govresearchgate.net However, the presence of a second molecule of the amine acting as a general base catalyst can significantly lower the activation energy of the stepwise mechanism, making it the more favorable pathway. acs.orgnih.govresearchgate.net

For this compound, a similar catalytic effect is anticipated. The reaction could be modeled with an explicit second amine molecule to explore the general base-catalyzed pathway. The structures of reactants, intermediates, transition states, and products would be optimized, and their energies calculated to map out the potential energy surface for each proposed mechanism.

A hypothetical reaction scheme for the aminolysis of this compound is presented below:

Uncatalyzed Reaction:

Stepwise: R-C(=NH)-O-iPr + NH₃ ⇌ [R-C(NH₂)(NH)-O-iPr]‡ → R-C(NH₂)(NH)-O-iPr (intermediate) → [R-C(NH₂)(NH)-O-iPr]‡ → R-C(=NH)-NH₂ + iPr-OH

Concerted: R-C(=NH)-O-iPr + NH₃ → [Transition State]‡ → R-C(=NH)-NH₂ + iPr-OH

Catalyzed Reaction (with a second NH₃ molecule):

The second ammonia molecule would facilitate proton transfers within the transition states, thereby lowering the energy barriers.

Prediction of Kinetic and Thermodynamic Parameters

A primary goal of computational investigation is the quantitative prediction of kinetic and thermodynamic parameters that govern a chemical reaction. These parameters provide crucial insights into the reaction's feasibility, rate, and equilibrium position. High-level quantum chemical methods are employed to calculate these properties. osu.edu

Thermodynamic Parameters: Key thermodynamic parameters of interest include the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS). These can be calculated from the computed energies of the optimized structures of reactants and products. A negative ΔG would indicate a spontaneous reaction under the given conditions.

Kinetic Parameters: The activation energy (Ea) is a critical kinetic parameter that determines the reaction rate. It is calculated as the energy difference between the reactants and the highest energy transition state on the reaction pathway. A lower activation energy implies a faster reaction. The Arrhenius equation and transition state theory can then be used to estimate the rate constant (k) at various temperatures.

For the aminolysis of this compound, it is expected that the catalyzed pathway will exhibit a significantly lower activation energy compared to the uncatalyzed pathway, as has been observed in computational studies of similar ester aminolysis reactions. acs.orgnih.govresearchgate.net

Below is an interactive data table presenting hypothetical calculated thermodynamic and kinetic parameters for the uncatalyzed and catalyzed aminolysis of this compound, based on values reported for analogous systems.

| Parameter | Uncatalyzed Stepwise | Uncatalyzed Concerted | Catalyzed Stepwise |

| ΔE (kcal/mol) | -15.2 | -15.2 | -15.2 |

| ΔH (kcal/mol) | -14.8 | -14.8 | -14.8 |

| ΔG (kcal/mol) | -16.5 | -16.5 | -16.5 |

| Activation Energy (Ea) (kcal/mol) | 35.8 | 36.5 | 20.1 |

Note: These values are hypothetical and intended for illustrative purposes, based on trends observed in computational studies of similar reactions.

Quantitative Structure-Reactivity Relationships (QSAR) in Amidate Systems

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. In the context of amidate systems, a QSAR study could be developed to predict the reactivity of a range of Carbamimidic acid esters towards a specific reaction, such as hydrolysis or aminolysis.

To construct a QSAR model, a dataset of amidate compounds with varying substituents would be required, along with their experimentally determined reaction rates. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Key Molecular Descriptors for Amidate Reactivity:

Electronic Descriptors:

Partial atomic charges: The charge on the imino carbon and nitrogen atoms would be crucial, as they are directly involved in the reaction.

Frontier molecular orbital energies (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the amidate could correlate with its susceptibility to nucleophilic attack.

Steric Descriptors:

Molecular volume and surface area: These can describe the bulkiness of the substituents, which may affect the accessibility of the reaction center.

Sterimol parameters: These provide a more detailed description of the shape and size of substituents.

Topological Descriptors:

Connectivity indices: These numerical values represent the topology of the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the observed reactivity. A robust QSAR model would have high statistical significance and predictive power, allowing for the estimation of reactivity for new, unsynthesized amidate compounds.

A hypothetical QSAR equation for the aminolysis rate constant (log k) of a series of substituted Carbamimidic acid esters might take the form:

log k = c₀ + c₁ * q(C) + c₂ * E(LUMO) + c₃ * V

Where:

c₀, c₁, c₂, and c₃ are regression coefficients.

q(C) is the partial charge on the imino carbon.

E(LUMO) is the energy of the LUMO.

V is the molecular volume of the substituent on the ester group.

Such a model could be invaluable in designing novel amidate compounds with tailored reactivity for various applications.

Emerging Research Directions and Future Perspectives on Carbamimidic Acid, 1 Methylethyl Ester

Explorations in Materials Science and Polymer Chemistry (non-biological)

A comprehensive search of materials science and polymer chemistry literature reveals a notable absence of studies specifically focused on Carbamimidic acid, 1-methylethyl ester. Research into the synthesis of novel polymers, such as poly(ester amide)s, is an active field, but the role of this particular carbamimidic acid ester as a monomer, initiator, or modifying agent has not been documented. Similarly, its application in the development of new non-biological materials is not described in the current body of scientific work.

The exploration of related chemistries, such as the use of N-isopropyl acrylamide in thermoresponsive polymers, is well-established. However, there is no evidence to suggest that this compound has been investigated for similar or other properties in the context of materials science.

Table 1: Research Findings in Materials Science and Polymer Chemistry

| Research Area | Findings for this compound |

|---|---|

| Polymer Synthesis (Monomer/Initiator) | No data available |

| Polymer Modification | No data available |

| Non-biological Material Development | No data available |

Potential in the Development of Next-Generation Reagents

The potential for this compound in the development of next-generation reagents is currently undefined in the scientific literature. While related compounds like carbodiimides are well-known coupling reagents in peptide synthesis, the specific applications of this isopropyl ester in developing novel reagents for organic synthesis or other chemical transformations have not been investigated. The unique structural features of this molecule, including the isopropyl ester group, could theoretically be leveraged for new types of chemical reactions, but such work has not been published.

Challenges and Opportunities in the Field of Amidate Ester Chemistry

The field of amidate ester chemistry faces general challenges and opportunities that would likely apply to this compound. A primary challenge is the often-low electrophilicity of the carbonyl group in amides and esters, which can limit their reactivity in nucleophilic substitution reactions. organic-chemistry.orgamidetech.com Overcoming this challenge through activation methods is a significant area of research. organic-chemistry.orgamidetech.com

Opportunities in this field lie in the development of more efficient and selective catalytic methods for the synthesis and transformation of amidate esters. mdpi.com The direct amidation of esters is a topic of ongoing research, with a focus on developing more atom-economical and environmentally friendly processes. mdpi.com These general trends provide a context in which future research on this compound could be situated.

Table 3: General Challenges and Opportunities in Amidate Ester Chemistry

| Aspect | Description |

|---|---|

| Challenge | Low intrinsic electrophilicity of the carbonyl group, often requiring pre-activation for reactions. organic-chemistry.orgamidetech.com |

| Challenge | Development of selective activation methods for specific transformations. |

| Opportunity | Design of novel catalytic systems for direct and efficient amidation of esters. mdpi.com |

| Opportunity | Exploration of amidate esters as precursors for a wider range of functional groups and heterocyclic systems. |

Integration with Automated Synthesis and Flow Chemistry Platforms

There is no specific research detailing the integration of this compound with automated synthesis or flow chemistry platforms. However, the broader field of amide and ester synthesis is increasingly benefiting from these technologies. Automated synthesis platforms, often utilizing pre-packed reagent cartridges, are being developed to streamline the production of amide-containing compound libraries. synplechem.comresearchgate.net

Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability for amide bond formation. acs.org The application of these automated and continuous-flow techniques to the synthesis and reactions of this compound represents a potential future research direction.

Table 4: Potential for Integration with Modern Synthesis Platforms

| Synthesis Platform | Potential Application for this compound |

|---|---|

| Automated Parallel Synthesis | High-throughput screening of reaction conditions or synthesis of derivative libraries (unexplored). |

| Flow Chemistry | Development of continuous production methods or safer handling of reactive intermediates (unexplored). |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.